molecular formula C12H12N2OS B14315323 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione CAS No. 113232-46-5

1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione

Cat. No.: B14315323
CAS No.: 113232-46-5
M. Wt: 232.30 g/mol
InChI Key: HBVQMGVPINDKFP-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione typically involves the condensation of 2-hydroxyacetophenone with thiourea in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The thione group can be reduced to a thiol group.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 1-(2-hydroxyphenyl)-4,6-dimethylpyrimidine-2-one.

    Reduction: Formation of 1-(2-hydroxyphenyl)-4,6-dimethylpyrimidine-2-thiol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacophore in drug design and development.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.

    Receptor Binding: May bind to certain receptors, modulating their activity.

    DNA Interaction: Possible interaction with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

    2-(2-Hydroxyphenyl)benzothiazole: Known for its luminescent properties and applications in fluorescence imaging.

    1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Explored for its antimicrobial and anticancer activities.

    2-(2-Hydroxyphenyl)benzimidazole:

Uniqueness: 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

CAS No.

113232-46-5

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-4,6-dimethylpyrimidine-2-thione

InChI

InChI=1S/C12H12N2OS/c1-8-7-9(2)14(12(16)13-8)10-5-3-4-6-11(10)15/h3-7,15H,1-2H3

InChI Key

HBVQMGVPINDKFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=S)N1C2=CC=CC=C2O)C

Origin of Product

United States

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